molecular formula C4H8N2O B1281749 4-Aminopyrrolidin-2-one CAS No. 88016-17-5

4-Aminopyrrolidin-2-one

Cat. No.: B1281749
CAS No.: 88016-17-5
M. Wt: 100.12 g/mol
InChI Key: JIMSBKAHGYGPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is an important building block in the production of novel drugs and materials due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyrrolidin-2-one can be achieved through various strategies. One common method involves the ring construction from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings. Another approach includes the selective synthesis via the cascade reactions of N-substituted piperidines, which involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ cost-effective reagents and catalysts to facilitate the reaction processes.

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

4-Aminopyrrolidin-2-one has been explored for its potential in drug formulation due to its biological activity. It shows promise as:

  • Antimicrobial Agent : Its structure suggests potential efficacy against various pathogens.
  • Neuroprotective Agent : Studies indicate it may modulate neurotransmitter systems, offering therapeutic avenues for neurological disorders.
  • Antiviral Properties : The compound has been investigated for its role in developing new antiviral treatments, particularly against emerging viral threats like SARS-CoV-2 .

Biochemical Research

The compound serves as a tool in enzyme interaction studies and metabolic pathway analysis. It is used to investigate:

  • Enzyme Mechanisms : this compound can inhibit specific enzymes, such as topoisomerases, which are crucial for DNA replication.
  • Molecular Docking Studies : It aids in predicting interactions with proteins and enzymes, providing insights into its pharmacological potential.

Case Study 1: Interaction with Serotonin Receptors

A study examined derivatives of this compound for their efficacy on serotonin receptors. The findings indicated that modifications enhanced affinity for the 5-HT6 receptor while maintaining low activity at the D3 receptor, suggesting therapeutic applications in treating serotonin-related disorders.

CompoundAffinity for 5-HT6RAffinity for D3R
PZ-1643HighModerate
Derivative AVery HighLow
Derivative BModerateLow

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific metabolic enzymes. Results demonstrated effective inhibition at micromolar concentrations, indicating its potential as a therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of 4-aminopyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

  • Pyrrolidin-2-one
  • 3-Iodopyrrole
  • N-Phenylpyrrolidin-2-one

Comparison: 4-Aminopyrrolidin-2-one is unique due to its amino group at the 4-position, which imparts distinct chemical and biological properties. Compared to pyrrolidin-2-one, it exhibits enhanced reactivity and potential for forming diverse derivatives. 3-Iodopyrrole, on the other hand, is valuable for its use in the synthesis of drugs and dyes . N-Phenylpyrrolidin-2-one is known for its inhibitory activity against specific enzymes .

Biological Activity

4-Aminopyrrolidin-2-one, a derivative of the pyrrolidine ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuropharmacological effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its five-membered heterocyclic structure containing one nitrogen atom and a carbonyl group. Its molecular formula is C4H8N2OC_4H_8N_2O, with a molecular weight of approximately 100.12 g/mol. The compound exists in two enantiomeric forms, with the (S)-enantiomer being particularly notable for its biological activity .

The biological activity of this compound is mediated through its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor or modulator of several enzymes, impacting biochemical pathways. Notably, it has been identified as a potential inhibitor of blood coagulation factor Xa .
  • Cell Signaling Modulation : It influences cellular processes by affecting gene expression patterns and modulating transcription factors .
  • Binding Interactions : The compound binds to active or allosteric sites on target proteins, leading to changes in their activity .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies evaluating new derivatives against Staphylococcus aureus and E. coli showed promising antibacterial activity, with some compounds displaying effective inhibition .

Anticancer Potential

The anticancer properties of this compound derivatives have been explored in various studies. These compounds have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of apoptotic pathways and interference with cell cycle progression .

Neuropharmacological Effects

The compound has been investigated for its neuroactive properties, particularly as an inhibitor of certain neurotransmitter receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural features. The introduction of heteroatoms enhances its solubility and bioavailability, making it a suitable candidate for drug development .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antiviral Activity : A study highlighted the compound's potential as an antiviral agent by demonstrating its ability to inhibit viral replication in cellular models .
  • Synthetic Approaches : Research focused on synthesizing enantiopure forms of this compound has shown that controlling stereochemistry can enhance biological efficacy and reduce side effects .
  • Biochemical Interaction Studies : Investigations into the binding affinity of this compound to various receptors have provided insights into its pharmacological profile, guiding future drug design efforts .

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Differences
4-AminopiperidineSix-membered ringLarger ring; different pharmacological profile
PyrrolidineFive-membered ringLacks functional groups; less reactivity
5-Aminopentanoic AcidAliphatic chainNon-cyclic structure; different biological activity

The unique combination of cyclic structure and functional groups in this compound distinguishes it from similar compounds, contributing to its specific biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Aminopyrrolidin-2-one with high purity?

The synthesis of this compound typically involves cyclization of precursor amines or reductive amination of pyrrolidinone derivatives. Key steps include:

  • Cyclization : Use of dimethylformamide (DMF) or methanol as solvents under inert atmospheres (e.g., nitrogen) at controlled temperatures (60–80°C) to minimize side reactions .
  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective reduction of intermediates .
  • Purification : Thin-layer chromatography (TLC) for reaction monitoring and column chromatography for isolating the final product. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Structural Confirmation : ¹H/¹³C NMR to verify the pyrrolidinone ring and amino substituent positions. For example, the carbonyl group (C=O) resonates at ~175–180 ppm in ¹³C NMR .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) to quantify impurities .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) to confirm molecular weight (e.g., m/z = 100.12 for the base compound) .

Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility during synthesis, while ethyl acetate/hexane mixtures enhance crystallization .
  • Acid-Base Extraction : Utilize the compound’s basic amino group for selective extraction using HCl (to form hydrochloride salts) and subsequent neutralization .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ calculations .
    • Cellular Uptake : Radiolabeling (e.g., ³H or ¹⁴C isotopes) to study permeability in cell lines like Caco-2 .
  • In Vivo Studies : Pharmacodynamic profiling in rodent models, focusing on bioavailability and dose-response relationships .

Q. How can contradictory data on the pharmacokinetic (PK) properties of this compound analogs be resolved?

  • Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS/MS for metabolite identification .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fractions, which may explain variability in efficacy across studies .

Q. What strategies address stereochemical inconsistencies in synthetic derivatives of this compound?

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configurations of crystalline derivatives to validate synthetic routes .

Q. How should researchers design experiments to investigate the neuroprotective potential of this compound analogs?

  • Target Identification : Screen against NMDA or AMPA receptors using patch-clamp electrophysiology to assess modulation .
  • Oxidative Stress Models : Treat neuronal cells (e.g., SH-SY5Y) with H₂O₂ or glutamate, then measure viability via MTT assays .

Q. Data Contradiction and Reproducibility

Q. What factors contribute to variability in reported yields of this compound synthesis?

  • Reagent Quality : Impurities in starting materials (e.g., aldehydes) can reduce efficiency. Use freshly distilled reagents .
  • Temperature Control : Exothermic reactions may require cooling to prevent decomposition. IR thermography can monitor real-time heat distribution .

Q. How can researchers reconcile discrepancies in the compound’s solubility profiles across studies?

  • Standardized Buffers : Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) under controlled agitation .
  • Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may falsely reduce apparent solubility .

Q. Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Properties

IUPAC Name

4-aminopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-3-1-4(7)6-2-3/h3H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMSBKAHGYGPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80526314
Record name 4-Aminopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88016-17-5
Record name 4-Amino-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88016-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Aminopyrrolidin-2-one
4-Aminopyrrolidin-2-one
4-Aminopyrrolidin-2-one
4-Aminopyrrolidin-2-one
4-Aminopyrrolidin-2-one
4-Aminopyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.